2,2'-((2-Methylpropyl)imino)bisethanol
Overview
Description
The study and development of imino-bisethanol compounds and their derivatives have garnered interest due to their versatile applications in catalysis, polymerization, and material science. These compounds often serve as ligands that can complex with various metals to form catalysts for polymerization and other chemical transformations.
Synthesis Analysis
The synthesis of bis(imino) compounds typically involves the reaction of appropriate amines with aldehydes or ketones. For example, bis(imino)pyridine complexes have been synthesized through a one-pot template reaction involving α,α'-dioxo-2,3:5,6-bis(pentamethylene)pyridine, cobalt(II) chloride, and respective anilines in n-butanol (Zhang et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of these compounds is often conducted using X-ray crystallography, NMR spectroscopy, and mass spectrometry. The structure is pivotal in determining the compound's reactivity and suitability as ligands for metal complexes. For instance, bis(imino)pyridine iron alkyl complexes bearing beta-hydrogens have been structurally characterized to establish their electronic structure and coordination geometry (Trovitch et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of imino-bisethanol derivatives often involves their role as ligands in forming metal complexes, which can catalyze various chemical reactions, including polymerization and hydroboration. For example, bis(imino)pyridine cobalt complexes are known for their catalytic activity in the hydroboration of alkenes, offering a convenient method for hydrofunctionalization with terminal selectivity (Obligacion & Chirik, 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and thermal stability, are crucial for the practical application of these compounds. For instance, the thermal stability and catalytic performance of bis-cycloheptyl-fused bis(imino)pyridine-cobalt catalysts for polyethylene wax formation have been positively affected by fluoride substitution, indicating the importance of physical properties in the design of effective catalysts (Zhang et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity with different substrates, selectivity, and conversion efficiency, are critical for their application in catalysis. The bis(imino)pyridine complexes of iron, cobalt, vanadium, and chromium have been compared for their ethylene polymerization activity, demonstrating the influence of the metal center on the catalyst's performance and the polyethylene structure (Semikolenova et al., 2009).
Scientific Research Applications
Analytical Methodologies and Chemical Analysis : The determination and analysis of hydroxyproline, involving oxidation and coupling reactions, highlight complex methodologies in chemical analysis that could be relevant to studying compounds like 2,2'-((2-Methylpropyl)imino)bisethanol (Stegemann & Stalder, 1967).
Antioxidant Capacity Assays : The study on ABTS radical cation-based assays elucidates reaction pathways and assay techniques for evaluating antioxidant capacities, which might be applicable to similar compounds (Ilyasov et al., 2020).
Ion Mobility Spectrometry (IMS) Applications : The expanding applications of IMS in detecting various substances, including contaminants, in different samples could be relevant for studying or detecting 2,2'-((2-Methylpropyl)imino)bisethanol in complex matrices (Armenta et al., 2011).
Epigenetic Effects of Chemical Exposure : Studies on bisphenol A and its impact on epigenetic programming and gene expression might provide a framework for understanding how similar compounds could affect biological systems (Kundakovic & Champagne, 2011).
Resin Composite Chemistry : The development and challenges of monomer systems in resin composites, including issues like polymerization shrinkage, could offer insights into the chemical engineering applications of similar compounds (Peutzfeldt, 1997).
BPA and Reproductive Health : The epigenetic effects of bisphenol A on reproduction provide a model for studying the impact of chemical exposure on human health, which could be extrapolated to research on similar compounds (Chianese et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-[2-hydroxyethyl(2-methylpropyl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-8(2)7-9(3-5-10)4-6-11/h8,10-11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVQNBYRSDXHRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184783 | |
Record name | 2,2'-((2-Methylpropyl)imino)bisethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-((2-Methylpropyl)imino)bisethanol | |
CAS RN |
30769-76-7 | |
Record name | 2,2′-[(2-Methylpropyl)imino]bis[ethanol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30769-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-((2-Methylpropyl)imino)bisethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030769767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 30769-76-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86971 | |
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Record name | 2,2'-((2-Methylpropyl)imino)bisethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[(2-methylpropyl)imino]bisethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2'-((2-METHYLPROPYL)IMINO)BISETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG5GEH4L19 | |
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